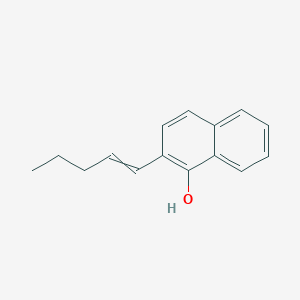
2-(Pent-1-en-1-yl)naphthalen-1-ol
Description
2-(Pent-1-en-1-yl)naphthalen-1-ol is a naphthalene derivative featuring a hydroxyl group at the 1-position and a pentenyl substituent (C₅H₉–CH₂–CH₂–CH=CH₂) at the 2-position. While direct studies on this compound are absent in the provided evidence, its structural framework aligns with other naphthalen-1-ol derivatives modified at the 2-position with alkenyl, aromatic, or heterocyclic groups. Such compounds are often explored for their physicochemical properties, reactivity, and biological activities.
Properties
CAS No. |
61895-88-3 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-pent-1-enylnaphthalen-1-ol |
InChI |
InChI=1S/C15H16O/c1-2-3-4-8-13-11-10-12-7-5-6-9-14(12)15(13)16/h4-11,16H,2-3H2,1H3 |
InChI Key |
SAPHKTCSKZWKBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=C(C2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-1-en-1-yl)naphthalen-1-ol typically involves the alkylation of naphthalen-1-ol with pent-1-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-1-en-1-yl)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pent-1-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of naphthalen-1-one derivatives.
Reduction: Formation of 2-(pentyl)naphthalen-1-ol.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
2-(Pent-1-en-1-yl)naphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Pent-1-en-1-yl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical Properties
Naphthalen-1-ol derivatives exhibit significant variations in melting points, solubility, and crystallinity depending on the substituent. For example:
- 1-(2-Methoxynaphthalen-1-yl)phenanthren-2-ol (25): A methoxy group increases solubility in polar solvents (e.g., ethyl acetate/methanol mixtures) and reduces melting point (123–125°C) compared to non-polar substituents .
- 2-(Furan-2-yl)naphthalen-1-ol derivatives : The furan ring introduces polarity, improving aqueous solubility while maintaining moderate melting points .
Table 1: Physical Properties of Selected Analogues
| Compound | Substituent | Melting Point (°C) | Solubility Profile |
|---|---|---|---|
| 2-(Cyclohex-2-enyl)naphthalen-1-ol (4d) | Cyclohexenyl | ~150–160 (inferred) | Low in polar solvents |
| 1-(2-Methoxynaphthalen-1-yl)phenanthren-2-ol (25) | Methoxy-phenanthrene | 123–125 | High in ethyl acetate/MeOH |
| 2-(Furan-2-yl)naphthalen-1-ol | Furan | ~100–120 | Moderate in DCM/EtOAc |
Chemical Reactivity and Functional Group Interactions
- Hydrogen Bonding : Derivatives like 2-(furan-2-yl)naphthalen-1-ol exhibit intramolecular hydrogen bonding between the hydroxyl group and the furan oxygen, stabilizing rigid conformations critical for biological activity .
- Chelation Potential: Schiff base derivatives (e.g., (E)-2-((2-phenylhydrazono)methyl)naphthalen-1-ol) act as bidentate ligands, coordinating with metal ions (Ni²⁺, Cu²⁺) via the hydroxyl and hydrazone groups .
- Alkenyl Reactivity : The pentenyl group in 2-(Pent-1-en-1-yl)naphthalen-1-ol may undergo oxidation or addition reactions, similar to cycloalkenyl analogues like 2-[(Z)-Cyclohept-2-enyl]naphthalen-1-ol (4e) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


